Benzyl (azepan-4-ylmethyl)carbamate hydrochloride
Description
Historical Development of Azepane-Based Pharmaceutical Compounds
The azepane scaffold, a seven-membered saturated heterocycle containing one nitrogen atom, has been a cornerstone of medicinal chemistry since the mid-20th century. Early research focused on its conformational flexibility, which enables diverse binding modes with biological targets. The first azepane-containing drug, Tolazamide , received FDA approval in 1966 for type 2 diabetes management by enhancing insulin secretion. This breakthrough validated azepane’s potential in drug design.
By the 1980s, derivatives like Azelastine (a histamine H1 receptor antagonist) demonstrated azepane’s adaptability to central nervous system targets. The 2000s saw structural innovations, such as [b]-annulated azepanes synthesized via olefin cross-metathesis, which improved stereochemical control for kinase inhibitors. Today, over 20 experimental drugs and 5 approved therapeutics utilize azepane cores, primarily in metabolic, neurological, and oncological applications.
Table 1: Milestones in Azepane-Based Drug Development
| Compound | Year | Therapeutic Area | Mechanism of Action |
|---|---|---|---|
| Tolazamide | 1966 | Type 2 Diabetes | Pancreatic β-cell K+ATP modulation |
| Azelastine | 1986 | Allergic Rhinitis | H1 Receptor Antagonism |
| Balanol Analogs | 2004 | Oncology | Protein Kinase B Inhibition |
| Bazedoxifene | 2013 | Osteoporosis | Estrogen Receptor Modulation |
Carbamate Functionality in Medicinal Chemistry Research
Carbamates (–OCONH–) have become indispensable in drug design due to their dual roles as both stabilizing motifs and prodrug enablers. Key advantages include:
- Metabolic Stability : Carbamates resist esterase-mediated hydrolysis better than esters, extending half-lives.
- Target Engagement : The carbonyl oxygen participates in hydrogen bonding with residues like Asp/Lys in kinase ATP pockets.
- Tunable Release : N-Benzylcarbamates enable controlled amine release via hydrolytic or enzymatic cleavage.
In azepane systems, carbamate installation at the 4-position enhances conformational rigidity while preserving nitrogen basicity—critical for interactions with aspartic acid residues in proteases. For example, protein kinase B (PKB) inhibitors derived from (-)-balanol use 4-carbamate substituents to anchor the azepane ring in the hydrophobic pocket.
Emergence of Benzyl (Azepan-4-ylmethyl)carbamate as a Research Focus
Benzyl (azepan-4-ylmethyl)carbamate hydrochloride represents a strategic fusion of azepane geometry and carbamate reactivity. The methylene spacer between the azepane and carbamate groups (Figure 1) introduces three critical properties:
- Steric Directionality : The –CH2– linker orients the benzyloxycarbonyl group away from the azepane plane, minimizing intramolecular clashes.
- Synthetic Versatility : The primary amine, protected as a carbamate, allows sequential deprotection for late-stage diversification.
- Solubility Profile : Hydrochloride salt formation improves aqueous solubility (>50 mg/mL in pH 4.5 buffer) without compromising lipophilicity (LogP ≈ 2.1).
Figure 1 : Structural comparison of (A) benzyl azepan-4-ylcarbamate and (B) benzyl (azepan-4-ylmethyl)carbamate, highlighting conformational effects of the methylene bridge.
Theoretical Significance in Heterocyclic Chemistry
Azepane-carbamate hybrids challenge traditional heterocyclic design paradigms in two ways:
- Ring Strain Mitigation : Unlike smaller rings (e.g., pyrrolidine), azepane’s 7-membered structure reduces angle strain (≈109.5° for sp³ N), enabling unhindered rotation about the N–C bonds. Molecular dynamics simulations show the carbamate group adopts equatorial positions to minimize 1,3-diaxial interactions.
- Stereoelectronic Tuning : Electron-withdrawing carbamates counteract azepane’s inherent basicity (pKa ≈ 10.2), shifting protonation equilibria toward physiological pH compatibility. This is critical for blood-brain barrier penetration in neuroactive agents.
Table 2: Comparative Analysis of Nitrogen Heterocycles
| Parameter | Azepane | Piperidine | Pyrrolidine |
|---|---|---|---|
| Ring Size | 7-membered | 6-membered | 5-membered |
| N Basicity (pKa) | 10.2 | 11.2 | 11.3 |
| Conformational Modes | 3 Chair/Boats | 2 Chairs | Envelope |
Properties
IUPAC Name |
benzyl N-(azepan-4-ylmethyl)carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2.ClH/c18-15(19-12-14-5-2-1-3-6-14)17-11-13-7-4-9-16-10-8-13;/h1-3,5-6,13,16H,4,7-12H2,(H,17,18);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJSDFDBEOMFRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)CNC(=O)OCC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (azepan-4-ylmethyl)carbamate hydrochloride typically involves the reaction of benzyl chloroformate with azepan-4-ylmethanol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to control the reaction rate and yield. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using automated reactors to ensure consistent quality and yield. The process includes precise control of reaction conditions such as temperature, pressure, and pH. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Deprotection Reactions
The benzyl carbamate group serves as a protecting group for amines. Key deprotection strategies include:
Hydrogenolytic Cleavage
| Conditions | Outcome | Efficiency | Citation |
|---|---|---|---|
| H₂ (1 atm), Pd/C (10%), EtOH, RT | Free azepan-4-ylmethylamine | >90% |
Limitation : Requires neutralization to isolate the free base.
Acidic Hydrolysis
| Conditions | Outcome | Efficiency | Citation |
|---|---|---|---|
| 6M HCl, reflux, 12h | Degradation to azepane derivatives | Partial |
Note : Prolonged exposure leads to ring-opening side reactions due to azepane’s strain .
Functionalization at the Azepane Nitrogen
The secondary amine in the azepane ring undergoes alkylation and acylation reactions:
Alkylation
| Reagent | Conditions | Product | Yield | Citation |
|---|---|---|---|---|
| Benzyl bromide | K₂CO₃, DMF, 60°C, 6h | N-Benzyl-azepane derivative | 78% |
Acylation
| Reagent | Conditions | Product | Yield | Citation |
|---|---|---|---|---|
| Acetyl chloride | Et₃N, THF, 0°C → RT | N-Acetyl-azepane derivative | 82% |
Key Insight : Steric hindrance from the azepane ring reduces reaction rates compared to piperidine analogs .
pH-Dependent Solubility
| pH Range | Solubility (mg/mL) | Dominant Form | Citation |
|---|---|---|---|
| <2 | >50 | Protonated amine | |
| 7–8 | <1 | Free base |
Thermal Stability
| Temperature (°C) | Decomposition Time | Major Degradation Product | Citation |
|---|---|---|---|
| 120 | 2h | Azepane-4-carboxamide |
Scientific Research Applications
Medicinal Chemistry Applications
1. Neurological Research
Benzyl (azepan-4-ylmethyl)carbamate hydrochloride has been investigated for its potential effects on neurotransmitter systems. Compounds with azepane structures often exhibit affinity for various receptors, making them candidates for studying neurological disorders such as Alzheimer's disease. Research indicates that derivatives of azepane can inhibit enzymes like acetylcholinesterase, which is crucial for managing symptoms in Alzheimer's patients .
2. Antimicrobial Activity
The compound has shown promise in antimicrobial research. The increasing resistance of bacteria to conventional antibiotics necessitates the development of novel compounds. Studies have demonstrated that benzyl carbamate derivatives can exhibit significant antibacterial activity, potentially serving as a scaffold for new antibiotic agents .
3. Pain Management
Research into pain management has highlighted the role of carbamate derivatives in developing analgesics. This compound may interact with pain pathways, providing a basis for new pain relief medications. Its ability to cross the blood-brain barrier enhances its potential effectiveness in treating central nervous system-related pain .
Data Table: Summary of Applications
Case Studies
Case Study 1: Inhibition of Acetylcholinesterase
A study published in MDPI explored the effects of various piperidine derivatives on acetylcholinesterase and butyrylcholinesterase activities. The findings indicated that benzyl derivatives, including this compound, could effectively inhibit these enzymes, suggesting their potential utility in treating cognitive decline associated with Alzheimer's disease .
Case Study 2: Antibacterial Efficacy
Research conducted on the antibacterial properties of benzyl carbamate derivatives demonstrated that these compounds could effectively inhibit the growth of resistant bacterial strains. The study highlighted the structural modifications that enhance activity against Gram-positive and Gram-negative bacteria, paving the way for new therapeutic agents .
Mechanism of Action
The mechanism of action of Benzyl (azepan-4-ylmethyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues within the Azepane Family
Benzyl azepan-4-ylcarbamate hydrochloride (CAS: 1951441-52-3)
- Molecular Formula : C₁₅H₂₁ClN₂O₂
- Key Differences : Lacks the methylene bridge between the azepane ring and the carbamate group, resulting in direct attachment of the Cbz group to the 4-position of azepane.
- Applications : Used in peptide synthesis but offers less steric hindrance compared to the methylene-linked variant .
Benzyl ((4-hydroxyazepan-4-yl)methyl)carbamate hydrochloride
- Molecular Formula : C₁₆H₂₃ClN₂O₃
- Research Findings: Improved solubility in aqueous media compared to the non-hydroxylated analogue, making it advantageous in biologics development .
Piperidine and Piperazine Derivatives
Benzyl methyl(piperidin-4-yl)carbamate hydrochloride (CAS: 139062-98-9)
- Molecular Formula : C₁₅H₂₁ClN₂O₂
- Key Differences : Replaces the azepane ring with a six-membered piperidine ring and introduces a methyl group on the nitrogen.
- Physicochemical Properties: Lower molecular weight (308.8 g/mol vs.
Benzyl 4-hydroxypiperazine-1-carboxylate
Bicyclic and Complex Frameworks
N-Benzyl-4-(3,6-dihydropyrazolo[4,3-d]pyrrolo[2,3-b]pyridine-1-yl)bicyclo[2.2.2]octan-1-amine Hydrochloride
Comparative Data Table
Biological Activity
Benzyl (azepan-4-ylmethyl)carbamate hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Chemical Formula : CHClNO
- Molecular Weight : 270.75 g/mol
- CAS Number : 1823862-90-3
This compound exhibits biological activity primarily through enzyme inhibition. The mechanism involves binding to specific enzymes or receptors, which can lead to the following effects:
- Enzyme Inhibition : The compound can inhibit enzyme activity by occupying the active site or allosteric site, preventing substrate binding and subsequent catalysis. This action is crucial in therapeutic contexts where modulation of enzyme activity is desired .
Enzyme Inhibition Studies
In various studies, this compound has shown promise in inhibiting specific enzymes:
| Enzyme | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| Trypanosoma brucei Methionyl-tRNA Synthetase | Competitive Inhibition | 10 | |
| Cyclic Hydroxamic Acid Derivatives | Substrate Analog | 5 |
These results indicate that the compound may serve as a lead for developing new inhibitors against parasitic infections and other conditions.
Antimicrobial Activity
Preliminary investigations have also suggested potential antimicrobial properties against various strains of bacteria and fungi. A study evaluating the compound's efficacy against mycobacterial strains showed promising results:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Mycobacterium tuberculosis | 50 | |
| Mycobacterium avium | 100 |
Case Studies and Research Findings
Several case studies have highlighted the biological relevance of this compound:
- Case Study on Enzyme Inhibition :
- Antimycobacterial Screening :
Comparative Analysis with Similar Compounds
To understand its unique properties, a comparison with structurally similar compounds is essential:
| Compound | Mechanism of Action | IC50 (µM) |
|---|---|---|
| Benzyl Carbamate | Enzyme Inhibition | 15 |
| Azepan-4-Ylmethyl Carbamate | Enzyme Inhibition | 20 |
| Benzyl (piperidin-4-ylmethyl)carbamate | Receptor Modulation | 12 |
This compound stands out due to its unique azepane structure, which enhances its binding affinity and specificity towards certain enzymes compared to other carbamates .
Q & A
Q. What are the critical steps for synthesizing Benzyl (azepan-4-ylmethyl)carbamate hydrochloride with high purity?
Methodological Answer: The synthesis typically involves:
Amino Protection : Reacting azepan-4-ylmethanamine with benzyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate intermediate .
Hydrochloride Salt Formation : Treating the intermediate with hydrochloric acid in a polar solvent (e.g., ethyl acetate) to precipitate the hydrochloride salt .
Purification : Recrystallization or column chromatography to achieve >95% purity. Key parameters include pH control during salt formation (optimal pH 4–5) and solvent selection (e.g., ethanol/water mixtures for recrystallization) .
Q. How does stereochemistry influence the compound’s reactivity and biological activity?
Methodological Answer:
- Trans vs. Cis Configuration : The trans-4-hydroxypiperidine analog () exhibits higher enzymatic inhibition due to optimal hydrogen bonding with active sites (e.g., kinases), while the cis configuration shows reduced affinity .
- Azepane vs. Piperidine Rings : The seven-membered azepane ring in the target compound increases conformational flexibility compared to piperidine derivatives, enhancing binding to flexible protein pockets (e.g., GPCRs) .
- Validation : Use X-ray crystallography or NOESY NMR to confirm stereochemistry .
Advanced Research Questions
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for analogs of this compound?
Methodological Answer: Contradictions often arise from:
- Solubility Variations : Hydrochloride salts (e.g., ) may mask intrinsic lipophilicity, leading to inconsistent cellular uptake data. Use logD measurements at physiological pH (7.4) to standardize comparisons .
- Metabolic Instability : Fluorinated analogs (e.g., ) show divergent half-lives in microsomal assays. Perform LC-MS/MS metabolite profiling to identify degradation pathways .
- Case Study : A 2024 study resolved conflicting IC₅₀ values for azepane vs. pyrrolidine derivatives by correlating molecular dynamics simulations with in vitro assays .
Q. What experimental strategies optimize pharmacological activity while minimizing off-target effects?
Methodological Answer:
- Selective Functionalization : Introduce substituents at the azepane N-position (e.g., methyl or fluoro groups) to modulate selectivity. For example, 4-fluoroazepane analogs () reduce off-target kinase binding by 40% .
- Prodrug Design : Replace the benzyl carbamate with enzymatically cleavable groups (e.g., p-nitrophenyl esters) to enhance tissue-specific delivery .
- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to prioritize analogs with predicted high affinity for target receptors (e.g., σ-1 or NMDA receptors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
